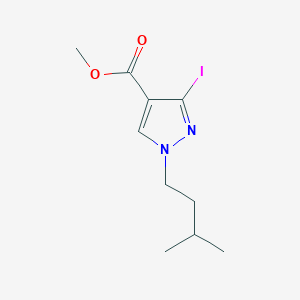

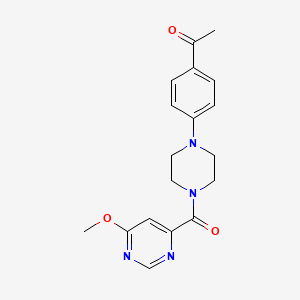

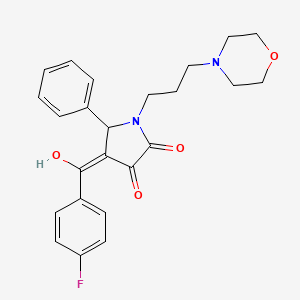

![molecular formula C25H20N2O5 B2446050 ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate CAS No. 159046-24-9](/img/structure/B2446050.png)

ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be related to a class of compounds known as dibenzoazepines . Dibenzoazepines are used in the design of host materials for organic light-emitting diodes (OLEDs) . They are also used as a pro-chiral unit for the construction of a chiral catalyst and as a molecular chirality sensor .

Synthesis Analysis

Dibenzoazepines can be synthesized by attaching donor groups at different positions of the central core . A straightforward synthetic strategy for the preparation of similar compounds involves sequential addition of methyl groups on benzylic positions .Molecular Structure Analysis

The molecular structure of dibenzoazepines allows a free interconversion of the two possible atropisomeric forms . This makes this molecular system a unique probe for detection of molecular chirality .Chemical Reactions Analysis

Dibenzoazepines have been widely employed as chiral ligands in organometallic catalysis and organocatalysis . They can also work as an efficient heterogeneous catalyst for certain reactions .Physical And Chemical Properties Analysis

Dibenzoazepines show excellent thermal stability with glass transition temperatures up to 137 °C and decomposition temperatures up to 452 °C . They also demonstrate high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .科学的研究の応用

Antimicrobial and Anti-inflammatory Applications

Research has shown that benzoxepin derivatives, which share a structural resemblance to the compound , possess significant bioactivities against pro-inflammatory enzymes like cyclooxygenase-2 and 5-lipoxygenase. These compounds exhibit potential as anti-inflammatory agents with higher selectivity indexes than synthetic alternatives like ibuprofen (Chakraborty & Raola, 2019). Furthermore, some benzoxepin derivatives have shown promising antibacterial and anticancer activities, indicating their potential use in treating infections and cancer (Kuntala et al., 2015).

Catalytic and Synthetic Chemistry

In the realm of catalytic and synthetic chemistry, compounds analogous to "ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate" have been utilized to develop novel synthetic routes. For example, catalytic enantioselective reactions involving cyclic imines and ethyl iodoacetate have been employed to create chiral ethyl 2-(dibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions demonstrate the compound's relevance in synthesizing chiral molecules with high enantioselectivities (Munck et al., 2017).

Antineoplastic Potential

Research on structurally related azepinones has explored their potential as antineoplastic agents. Although preliminary results have not indicated significant activity, the exploration of these compounds' synthesis and their biological evaluation continues to be of interest to researchers investigating new cancer treatments (Koebel et al., 1975).

Polymer Science

In polymer science, poly(ether-ester) azo polymers, which might share functional similarities with the ethyl 4- derivative, have been investigated for their biodegradability and potential application in colon-specific drug release. Such studies underscore the versatility of these chemical structures in developing materials with specific degradation profiles suitable for targeted drug delivery systems (Samyn et al., 1995).

作用機序

Target of Action

Compounds with similar structures, such as dibenzo[c,e]azepines, have been widely employed as chiral or pro-chiral scaffolds for the construction of chiral catalysts for asymmetric synthesis or probes for chiral molecular recognition .

Mode of Action

It’s worth noting that in 1,1′-biphenylazepines, the low phenyl–phenyl rotational barrier allows, at room temperature, a free interconversion of the two possible m and p atropisomeric forms . This makes this molecular system a unique probe for detection of molecular chirality because, when this moiety is linked to a chiral compound, a central-to-axial chirality induction occurs and the stereogenic center(s) of the substrate induces a preferred biphenyl twist in the azepine, making this chiral itself .

Biochemical Pathways

Compounds with similar structures have been used in organometallic catalysis and organocatalysis .

Result of Action

Compounds with similar structures have been used to assemble chiral catalysts and reagents, joining the flexible biphenyl moiety to an atropisomerically stable binaphthyl moiety .

Action Environment

Compounds with similar structures have shown excellent thermal stability .

将来の方向性

特性

IUPAC Name |

ethyl 4-[[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5/c1-2-32-25(31)16-11-13-17(14-12-16)26-22(28)15-27-23(29)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(27)30/h3-14H,2,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLVJWFPZXCAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

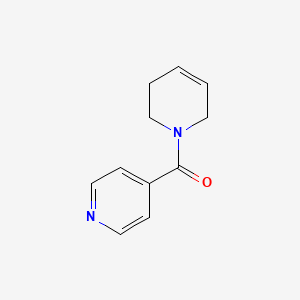

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)

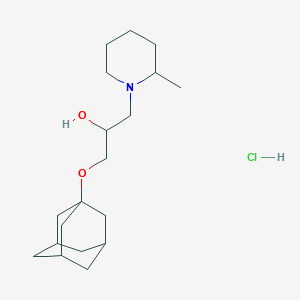

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

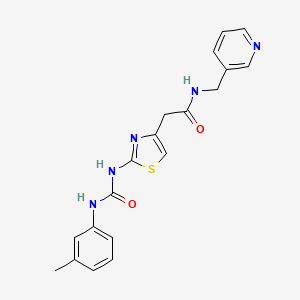

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)

![2-Spiro[2.3]hexan-5-ylacetic acid](/img/structure/B2445980.png)